molecular formula C15H14O3 B3074522 (2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 102058-89-9

(2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B3074522
CAS No.: 102058-89-9
M. Wt: 242.27 g/mol
InChI Key: HCZXJFKKXWBNCS-CMDGGOBGSA-N
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Description

(2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative of significant interest in advanced materials science and medicinal chemistry research. This compound, with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol, belongs to a class of organic molecules known for their extensive π-conjugated system, which is fundamental for developing nonlinear optical (NLO) materials . The furan and methoxyphenyl rings linked by a propenone bridge create a push-pull electron system that enhances optical nonlinearity, making this chalcone a promising candidate for applications in photonics, including optical switching, frequency conversion, and laser technology . Researchers utilize this compound to crystallize and fabricate materials with quick response times and high damage thresholds for next-generation photonic devices. Beyond materials science, the furan moiety is a common pharmacophore in medicinal chemistry, present in various biologically active molecules and natural products . The compound serves as a key synthetic intermediate for constructing more complex heterocyclic systems via oxidative transformations and cyclization reactions, expanding the toolkit for drug discovery . Supplied as a high-purity solid (95+%), it is essential for rigorous laboratory investigations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-6-7-13(18-11)8-9-15(16)12-4-3-5-14(10-12)17-2/h3-10H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZXJFKKXWBNCS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Dihydrochalcones, alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antidiabetic activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, the compound may interact with signaling pathways involved in inflammation and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substitution Patterns and Electronic Effects

Chalcone activity is highly sensitive to substituent electronegativity and position. Key comparisons include:

a) Ring A Substitutions
  • It exhibits the highest inhibitory activity (IC50 = 4.35 μM) among chalcones, attributed to electron-withdrawing hydroxyl groups enhancing electrophilicity .
  • Compound 2j [(E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone]: Substituted with bromine (para, ring A) and fluorine (para, ring B), it shows moderate activity (IC50 = 4.7 μM). The electronegative halogens improve binding affinity .
  • Target Compound : The 3-methoxy group (meta, ring A) is electron-donating, reducing electrophilicity compared to cardamonin or halogenated analogs, likely resulting in lower potency .
b) Ring B Substitutions
  • Compound 2p [(E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one]: Substituted with methoxy (para, ring B), it has a high IC50 (70.79 μM), indicating that electron-donating groups on ring B reduce activity .

Conformational and Structural Insights

  • Dihedral Angles : The dihedral angle between aromatic rings influences binding. For example, fluorophenyl-containing chalcones exhibit angles between 7.14°–56.26°, affecting target interaction . The target compound’s 3-methoxyphenyl group may induce distinct conformational strain compared to para-substituted analogs.
  • Furan vs.

Antifungal and Antimicrobial Potential

  • Compound 10 [(2E)-1-(3’-methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one]: Shows antifungal activity (MIC = 0.07 µg/mL) due to the 3-nitro group (electron-withdrawing) on ring B . The target compound’s methylfuran (electron-neutral) may result in lower efficacy.
  • Halogenated Pyrazine Chalcones (): Pyrazine rings enhance antimicrobial activity via hydrogen bonding. The target compound’s furan may offer weaker interactions .

Biological Activity

(2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound recognized for its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data.

PropertyValue
IUPAC Name (E)-1-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
CAS Number 187269-42-7
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets and pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are linked to its ability to scavenge free radicals and reduce oxidative stress.
  • Anticancer Activity : Research indicates that this compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It has been shown to disrupt the cell cycle and promote pro-apoptotic signaling pathways .
  • Anti-inflammatory Effects : The compound may interact with signaling pathways involved in inflammation, potentially reducing inflammatory responses.

Anticancer Studies

Chalcones have been extensively studied for their anticancer properties. For instance:

  • A study indicated that chalcone derivatives exhibit antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 9.76 µM to 46.11 µM .
  • Another investigation found that related compounds could induce apoptosis through modulation of p53 pathways, enhancing tumor suppressor activity while inhibiting tumor growth .

Antimicrobial Activity

Chalcones, including this compound, have shown promising antimicrobial activities:

  • In vitro studies demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several case studies have explored the biological activities of chalcones:

  • Study on Anticancer Properties : A specific study reported that the compound induced apoptosis in breast cancer cells by increasing levels of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of methoxy-substituted chalcones against Staphylococcus aureus, showing significant inhibition at low concentrations .

Q & A

Advanced Research Question

  • Stabilization methods :
    • Add antioxidants (e.g., 0.1% BHT) to cell culture media.
    • Encapsulate in β-cyclodextrin (1:1 inclusion complex) to shield the furan ring.
    • Monitor degradation via LC-MS (look for m/z +16 [oxidation] or –30 [ring opening]) .

What crystallographic databases and deposition protocols ensure reproducibility?

Basic Research Question
Deposit XRD data in CCDC (e.g., CCDC 1988019 for analogous chalcones) with:

  • Full refinement details : R1 < 0.05, wR2 < 0.15.
  • CIF files : Include H-atom coordinates and displacement parameters.
  • Validation reports : PLATON/CHECKCIF alerts for missing symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.